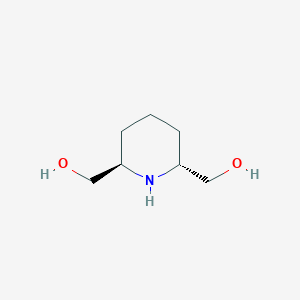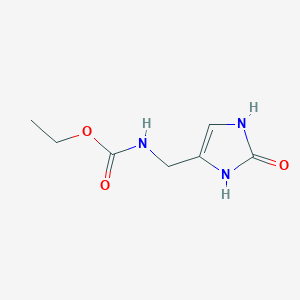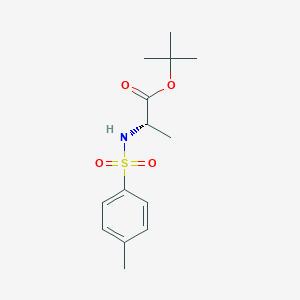
1-(1-Bromoethyl)-3-(trifluoromethyl)benzene;1-iodo-2,3,4,5-tetramethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromoethyl)-3-(trifluoromethyl)benzene: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique chemical structures and properties
Vorbereitungsmethoden
1-(1-Bromoethyl)-3-(trifluoromethyl)benzene
The synthesis of 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene typically involves the bromination of an ethyl group attached to a benzene ring that also contains a trifluoromethyl group. This can be achieved through the reaction of the corresponding ethylbenzene derivative with bromine in the presence of a catalyst such as iron or aluminum bromide .
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene.
Analyse Chemischer Reaktionen
1-(1-Bromoethyl)-3-(trifluoromethyl)benzene
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form the corresponding carboxylic acid or aldehyde.
Reduction Reactions: The bromine atom can be reduced to form the corresponding ethyl derivative.
1-iodo-2,3,4,5-tetramethylbenzene
This compound is known to undergo:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, similar to the bromine atom in 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Addition Reactions: The iodine atom can participate in addition reactions with various reagents
Wissenschaftliche Forschungsanwendungen
1-(1-Bromoethyl)-3-(trifluoromethyl)benzene
This compound is used in:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals.
Materials Science: In the development of new materials with specific properties.
1-iodo-2,3,4,5-tetramethylbenzene
This compound finds applications in:
Organic Synthesis: As a precursor for the synthesis of various organic compounds.
Environmental Science: In studies related to the degradation of volatile organic compounds.
Materials Science: In the synthesis of polymers and other advanced materials
Wirkmechanismus
1-(1-Bromoethyl)-3-(trifluoromethyl)benzene
The mechanism of action for this compound involves the reactivity of the bromine atom and the trifluoromethyl group. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the electronic properties of the molecule, making it more reactive towards certain types of reactions .
1-iodo-2,3,4,5-tetramethylbenzene
The mechanism of action for this compound involves the reactivity of the iodine atom and the methyl groups. The iodine atom can participate in substitution and addition reactions, while the methyl groups can undergo oxidation to form various products .
Vergleich Mit ähnlichen Verbindungen
1-(1-Bromoethyl)-3-(trifluoromethyl)benzene
Similar compounds include:
1-(1-Bromoethyl)benzene: Lacks the trifluoromethyl group, making it less reactive in certain types of reactions.
1-(1-Chloroethyl)-3-(trifluoromethyl)benzene: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it can undergo.
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene: Similar structure but with different substituents, affecting its reactivity and applications.
1-iodo-3,5-dimethylbenzene: Contains fewer methyl groups, which influences its chemical properties and reactivity
These comparisons highlight the unique properties and reactivity of 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene and 1-iodo-2,3,4,5-tetramethylbenzene, making them valuable compounds in various fields of scientific research.
Eigenschaften
Molekularformel |
C19H21BrF3I |
|---|---|
Molekulargewicht |
513.2 g/mol |
IUPAC-Name |
1-(1-bromoethyl)-3-(trifluoromethyl)benzene;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C9H8BrF3/c1-6-5-10(11)9(4)8(3)7(6)2;1-6(10)7-3-2-4-8(5-7)9(11,12)13/h5H,1-4H3;2-6H,1H3 |
InChI-Schlüssel |
KBOINBSZZRTVDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C)C)I.CC(C1=CC(=CC=C1)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole](/img/structure/B12830580.png)
![(3S,4S)-4-amino-2-[(3S,6S)-4,6-diamino-3-[(2R,3R,5R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B12830581.png)
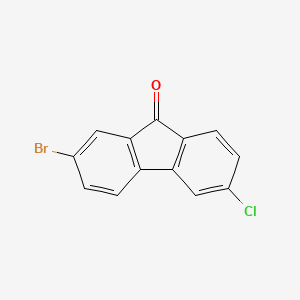
![(3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B12830588.png)
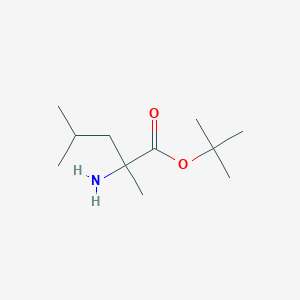

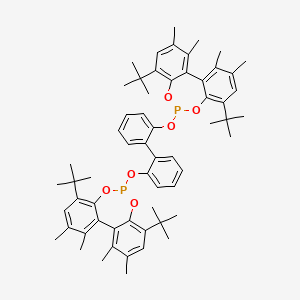
![(3A'S,4S,7a'S)-2,2,2',2'-tetramethyldihydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'(4'H)-one](/img/structure/B12830614.png)
